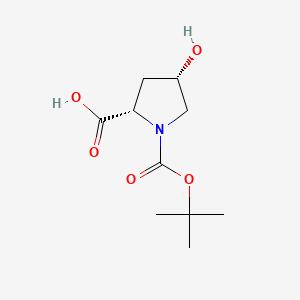

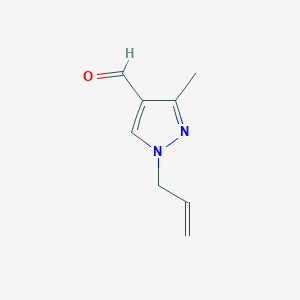

1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde, often involves the Vilsmeier-Haack reaction, which is a form of formylation that allows for the introduction of aldehyde groups into aromatic compounds. This method has been utilized in the synthesis of various pyrazole-4-carbaldehydes, providing a versatile route to a wide range of substituted pyrazole derivatives (Potapov et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, to which different substituents are attached, influencing the compound's overall geometry and properties. X-ray crystallography studies reveal that the pyrazole ring can form planar structures with substituents, affecting the compound's reactivity and interaction with other molecules (Cunjin Xu & Yan-Qin Shi, 2011).

Chemical Reactions and Properties

Pyrazole-4-carbaldehydes undergo various chemical reactions, including condensation with primary amines to form Schiff bases. This reactivity is pivotal for synthesizing a wide array of compounds for different applications, excluding drug-related uses. The Schiff base formation is a key reaction for pyrazole derivatives, illustrating their versatility as synthetic intermediates (Potapov et al., 2006).

Physical Properties Analysis

The physical properties of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde and related compounds are significantly influenced by their molecular structure. Properties such as melting point, boiling point, and solubility are determined by the nature of substituents on the pyrazole ring and the overall molecular geometry. While specific data for 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde might not be directly available, the physical properties of closely related pyrazole derivatives provide valuable insights into their behavior and potential applications (Butcher et al., 2007).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and interactions with other chemicals, are key to understanding their potential applications. These properties are influenced by the electron distribution within the molecule, which can be analyzed through spectroscopic methods and theoretical calculations. Studies on compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the electronic properties and reactivity of pyrazole derivatives, helping to predict the behavior of compounds like 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde (Mary et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

- Xu and Shi (2011) synthesized a pyrazole derivative, closely related to 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde, and analyzed its crystal structure using X-ray diffraction, highlighting the compound's potential as a versatile intermediate in chemical syntheses (Xu & Shi, 2011).

Antimicrobial and Biological Investigations

- A study by Prasath et al. (2015) on quinolinyl chalcones containing a pyrazole group, similar to the compound , revealed promising antimicrobial properties against various bacterial and fungal strains (Prasath et al., 2015).

- Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity, showing dependency on the type of Schiff base moiety (Hamed et al., 2020).

Nonlinear Optical (NLO) Properties

- Lanke and Sekar (2016) conducted a study on pyrazole-based dyes, demonstrating their potential in nonlinear optical applications due to their large stokes shift and solid-state emission characteristics (Lanke & Sekar, 2016).

Antioxidant and Anti-Inflammatory Activity

- Sudha, Subbaiah, and Mahalakshmi (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and found significant antioxidant and anti-inflammatory activities in some of these compounds (Sudha, Subbaiah, & Mahalakshmi, 2021).

Plant Growth Promoting Effects

- Hassan, Alzandi, and Hassan (2020) investigated the effects of novel quinolinyl chalcones on the growth of certain crops, illustrating the agricultural applications of pyrazole derivatives (Hassan, Alzandi, & Hassan, 2020).

Anticonvulsant and Analgesic Studies

- Viveka et al. (2015) synthesized new pyrazole analogues and evaluated their anticonvulsant and analgesic activities, showing promising results for certain compounds (Viveka et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-methyl-1-prop-2-enylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h3,5-6H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQJNIWLBVSSQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360543 |

Source

|

| Record name | 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

899709-47-8 |

Source

|

| Record name | 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)